![molecular formula C15H17N5OS2 B2904058 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351632-67-1](/img/structure/B2904058.png)
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group and a 1,3,4-thiadiazol-2-yl group, both of which are heterocyclic compounds containing sulfur and nitrogen. These groups are often found in various pharmaceuticals and dyes due to their ability to participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the sulfur and nitrogen atoms in the rings can also result in interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the carbonyl group (>C=O) in the acetamide part can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make it soluble in polar solvents. The aromatic rings could contribute to its UV-Vis absorption properties .Scientific Research Applications
- The compound’s electron donor–acceptor (D–A) system, based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics and as fluorescent sensors .
- The compound’s derivatives, such as BTZ-Cz-OH and BTZ-DCz-OH, have been investigated as luminescent materials .
Photovoltaics and Fluorescent Sensors
Fluorescent Materials
Covalent Triazine Framework Nanosheets
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is known that similar compounds can form hydrogen bonds and undergo proton transfers, which can affect their interaction with targets . The degree of charge transfer can also increase with solvent polarity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The solubility and polarity of similar compounds can influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds is gradually inhibited by increasing solvent polarity .
Future Directions
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-8-5-6-9(2)13-12(8)17-15(23-13)20(4)7-11(21)16-14-19-18-10(3)22-14/h5-6H,7H2,1-4H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFMVKUCIITHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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